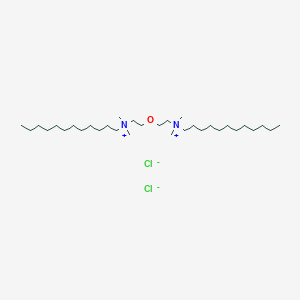
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride, also known as "12-2-12," is a quaternary ammonium compound that has been widely used in scientific research applications. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 12-2-12 is not fully understood. However, it is known to disrupt the cell membrane of microorganisms, leading to their death. This disruption is thought to occur through the interaction of the positively charged quaternary ammonium group with the negatively charged cell membrane.
Efectos Bioquímicos Y Fisiológicos
12-2-12 has been shown to have various biochemical and physiological effects. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, it has been shown to have low skin irritation potential. However, it can cause eye irritation and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 12-2-12 in lab experiments has several advantages. It is a highly effective antimicrobial agent and can be used in a variety of settings. Additionally, it is stable and has a long shelf life. However, it can be expensive and may not be suitable for all applications.
Direcciones Futuras
There are several future directions for the use of 12-2-12 in scientific research. One area of interest is the use of 12-2-12 in the synthesis of nanoparticles. Additionally, the use of 12-2-12 as a stabilizer in the production of polymeric materials has potential for further exploration. Finally, the development of new formulations of 12-2-12 that are more effective and less expensive is an area of ongoing research.
Conclusion:
In conclusion, 1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride, or 12-2-12, is a quaternary ammonium compound that has been widely used in scientific research applications. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, it can be expensive and may not be suitable for all applications. Ongoing research into the use of 12-2-12 in the synthesis of nanoparticles and the production of polymeric materials holds promise for future scientific advancements.
Métodos De Síntesis
The synthesis of 12-2-12 involves the reaction of dodecylamine with ethylene oxide to form N,N-dimethyl-dodecylamine oxide. This is then reacted with ethylenediamine to form N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-dodecylamine). Finally, the product is quaternized with hydrochloric acid to form 1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride. This synthesis method has been well-established and yields a high-quality product.
Aplicaciones Científicas De Investigación
12-2-12 has been widely used in scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in various settings, including hospitals and laboratories. Additionally, it has been used as a surfactant in various applications, including the synthesis of nanoparticles and the formation of emulsions. 12-2-12 has also been used as a stabilizer in the production of polymeric materials.
Propiedades
Número CAS |
19037-74-2 |
|---|---|
Nombre del producto |
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride |
Fórmula molecular |
C32H70Cl2N2O |
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
dodecyl-[2-[2-[dodecyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C32H70N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-33(3,4)29-31-35-32-30-34(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
MZDABNQHUWERDN-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCOCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Otros números CAS |
19037-74-2 |
Sinónimos |
(Oxybisethylene)bis(dodecyldimethylaminium)·2chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



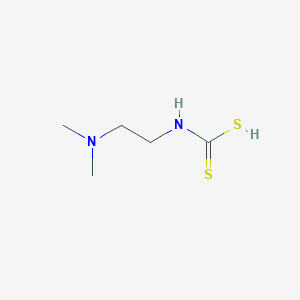
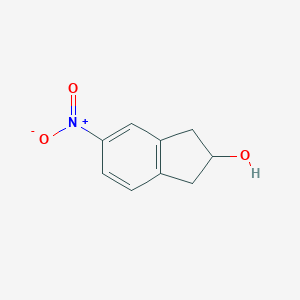
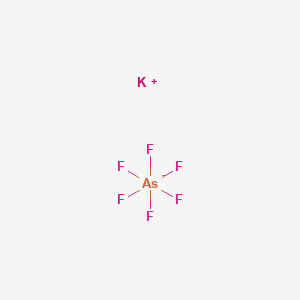
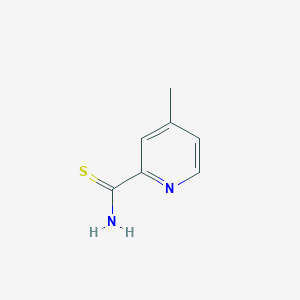
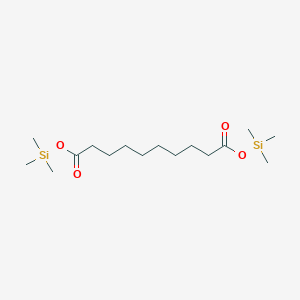
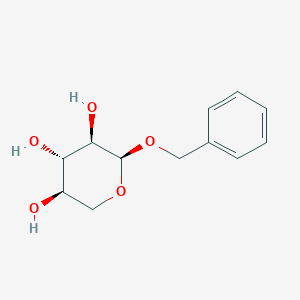
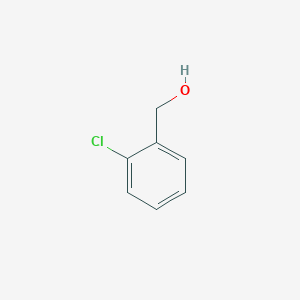
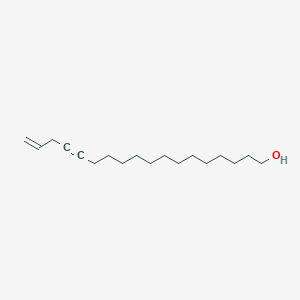
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
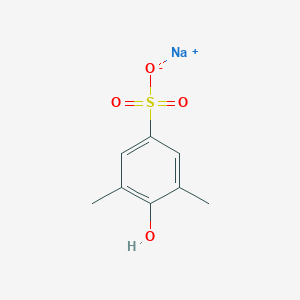
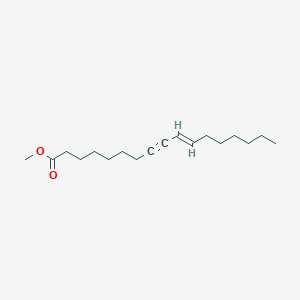
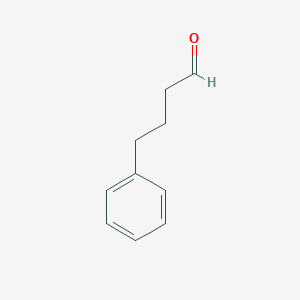
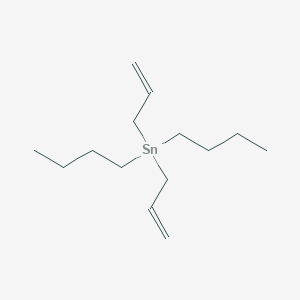
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)